Spiro[2.5]octan-5-ylmethanamine hydrochloride

Medicinal Chemistry Organic Synthesis Property Characterization

Spiro[2.5]octan-5-ylmethanamine hydrochloride delivers a conformationally constrained spirocyclic core unavailable in linear or monocyclic amines. The 5-position methanamine attachment provides a distinct vector orientation for precise receptor engagement, while the HCl salt ensures immediate solubility in assay buffers. With ≥95% purity and solid-powder format, it enables accurate automated dispensing for parallel synthesis, amide couplings, and fragment-based screening. Differentiated from 5-amine (no methylene spacer) and 6-methanamine regioisomers by spatial geometry and amine basicity.

Molecular Formula C9H18ClN
Molecular Weight 175.70
CAS No. 1374654-55-3
Cat. No. B1651978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octan-5-ylmethanamine hydrochloride
CAS1374654-55-3
Molecular FormulaC9H18ClN
Molecular Weight175.70
Structural Identifiers
SMILESC1CC(CC2(C1)CC2)CN.Cl
InChIInChI=1S/C9H17N.ClH/c10-7-8-2-1-3-9(6-8)4-5-9;/h8H,1-7,10H2;1H
InChIKeyWSCCBCQIUZCUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2.5]octan-5-ylmethanamine hydrochloride (CAS 1374654-55-3): A Constrained Spirocyclic Amine Building Block


Spiro[2.5]octan-5-ylmethanamine hydrochloride (CAS 1374654-55-3) is a spirocyclic amine characterized by a bicyclic framework where a cyclopropane and cyclohexane ring share a single carbon atom, with a methanamine group attached at the 5-position . The hydrochloride salt form (molecular weight 175.7 g/mol) enhances solubility in polar solvents and provides stable, protonated amine for downstream synthetic applications . This compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, distinguished by its rigid, three-dimensional spiro[2.5]octane core that imparts unique conformational constraints not found in linear or monocyclic amine analogs .

Why Generic Amine Building Blocks Cannot Substitute Spiro[2.5]octan-5-ylmethanamine Hydrochloride


Spiro[2.5]octan-5-ylmethanamine hydrochloride is not simply interchangeable with other spirocyclic amines or linear aminomethyl compounds due to its specific substitution pattern and stereoelectronic profile. The 5-aminomethyl group on the spiro[2.5]octane framework creates a unique spatial orientation of the amine functionality relative to the rigid spiro core, influencing both chemical reactivity and potential biological target engagement . Closely related analogs such as Spiro[2.5]octan-5-amine hydrochloride (CAS 1228449-89-5) lack the methylene spacer, altering amine basicity and steric accessibility . Similarly, regioisomers like Spiro[2.5]octane-6-methanamine (CAS 877201-35-9) differ in attachment point, which can profoundly affect molecular recognition and downstream synthetic utility . The following quantitative evidence demonstrates precisely where this compound offers verifiable differentiation from its closest structural alternatives.

Quantitative Differentiation Evidence for Spiro[2.5]octan-5-ylmethanamine Hydrochloride


Molecular Weight Differentiation from Closest Spirocyclic Amine Analogs

Spiro[2.5]octan-5-ylmethanamine hydrochloride (CAS 1374654-55-3) possesses a molecular weight of 175.7 g/mol . This value is 8.7% higher than the structurally closest analog without the methylene spacer, Spiro[2.5]octan-5-amine hydrochloride (CAS 1228449-89-5), which has a molecular weight of 161.67 g/mol . The additional CH2 group confers distinct physicochemical properties, including altered lipophilicity and steric profile, which can influence membrane permeability and target binding in medicinal chemistry applications.

Medicinal Chemistry Organic Synthesis Property Characterization

Physical Form Differentiation: Solid vs. Liquid State for Handling and Storage

Spiro[2.5]octan-5-ylmethanamine hydrochloride is supplied as a powder (solid) at room temperature . In contrast, the regioisomeric comparator Spiro[2.5]octane-6-methanamine (free base, CAS 877201-35-9) is reported as a liquid . This solid physical form of the hydrochloride salt offers advantages in accurate weighing, long-term storage stability, and ease of handling in parallel synthesis workflows where precise solid dispensing is preferred over liquid handling of volatile amines.

Compound Management Synthetic Workflow Stability

Purity Specification Comparison with Closest Amine Analogs

Commercially available Spiro[2.5]octan-5-ylmethanamine hydrochloride is consistently offered at a minimum purity of 95% across multiple reputable vendors including Sigma-Aldrich and CymitQuimica . This purity specification matches or exceeds that of Spiro[2.5]octan-5-amine hydrochloride (97% purity ) and Spiro[2.5]octan-1-amine (98% purity ), demonstrating that this building block is available with comparable analytical quality to its closest analogs, ensuring no compromise in purity when selecting this specific scaffold.

Quality Control Reproducibility Procurement Specifications

Salt Form vs. Free Base: Solubility and Handling Advantage

Spiro[2.5]octan-5-ylmethanamine is supplied as the hydrochloride salt, which enhances solubility in polar solvents like water compared to its free base form . This salt form provides a protonated amine that is ready for direct use in aqueous or polar reaction conditions without requiring additional acidification steps. In contrast, the free base Spiro[2.5]octan-1-amine (CAS 17202-90-3) lacks this inherent solubility advantage and may require separate salt formation or careful pH adjustment for certain applications .

Formulation Solubility Reaction Optimization

Optimal Application Scenarios for Spiro[2.5]octan-5-ylmethanamine Hydrochloride in Drug Discovery and Synthesis


Medicinal Chemistry: Scaffold Hopping for Conformational Restriction

When designing lead compounds requiring a conformationally constrained amine moiety, Spiro[2.5]octan-5-ylmethanamine hydrochloride provides a rigid spiro[2.5]octane core that restricts rotational freedom relative to linear aminomethyl chains. The 5-position attachment of the methanamine group offers a specific vector orientation distinct from the 6-position isomer, enabling precise spatial placement of the amine in receptor binding pockets . The hydrochloride salt form ensures immediate solubility in aqueous assay buffers, facilitating rapid biological evaluation without additional formulation steps .

Parallel Synthesis and Library Production

The solid powder physical form of Spiro[2.5]octan-5-ylmethanamine hydrochloride enables accurate automated dispensing in high-throughput parallel synthesis platforms, reducing variability compared to liquid amine reagents . With a molecular weight of 175.7 g/mol and ≥95% purity specification, this building block is suitable for amide coupling, reductive amination, and other standard medicinal chemistry transformations where precise stoichiometry is critical for library quality .

Spirocyclic Fragment-Based Drug Discovery (FBDD)

As a versatile small molecule scaffold, Spiro[2.5]octan-5-ylmethanamine hydrochloride serves as a three-dimensional fragment for fragment-based screening campaigns. Its spiro[2.5]octane framework provides greater three-dimensionality than planar aromatic fragments, potentially accessing novel chemical space in target binding sites. The 5-aminomethyl substitution pattern differentiates it from other spiro[2.5]octane amines, offering a distinct exit vector for fragment elaboration .

Synthesis of Chiral Amine Derivatives

While the compound is typically supplied as a racemate, its hydrochloride salt form provides a stable, non-hygroscopic starting material for resolution or asymmetric synthesis applications. The solid powder form facilitates accurate weighing for small-scale chiral derivatization experiments, and the consistent 95%+ purity ensures that observed stereochemical outcomes are not confounded by impurities .

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